Product packaging for Ephrin type-A receptor 3 (356-367)(Cat. No.:)

Ephrin type-A receptor 3 (356-367)

Cat. No.: B1575197
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Ephrin Receptor Tyrosine Kinase Family

The Ephrin (Eph) receptors constitute the largest known subfamily of receptor tyrosine kinases (RTKs), which are crucial mediators of cell-cell communication. wikipedia.orgfrontiersin.orgnih.govrndsystems.comnih.gov These receptors and their corresponding ligands, the ephrins, are typically membrane-bound proteins, necessitating direct cell-to-cell contact for signaling activation. wikipedia.org The Eph receptor family is broadly divided into two main classes, EphA and EphB, based on their sequence homology and binding affinities for ephrin ligands. wikipedia.orgrndsystems.com EphA receptors preferentially bind to glycosylphosphatidylinositol (GPI)-anchored ephrin-A ligands, while EphB receptors bind to transmembrane ephrin-B ligands. rndsystems.com

Eph/ephrin signaling is characterized by its capacity for bidirectional signaling, where signals are transmitted not only into the receptor-bearing cell ("forward signaling") but also into the ligand-bearing cell ("reverse signaling"). wikipedia.orgnih.govnih.gov This intricate signaling system plays a pivotal role in a multitude of developmental processes, including axon guidance, the formation of tissue boundaries, cell migration, and segmentation. wikipedia.org In adulthood, Eph/ephrin signaling is critical for maintaining processes such as angiogenesis, stem cell differentiation, and long-term potentiation. wikipedia.org

The structure of Eph receptors is highly conserved, featuring an extracellular region with a ligand-binding domain, a cysteine-rich region, and two fibronectin type III domains. wikipedia.orgcusabio.com The intracellular part consists of a juxtamembrane region with conserved tyrosine residues, a tyrosine kinase domain, a sterile alpha motif (SAM), and a PDZ-binding motif. wikipedia.org

Table 1: Classification and Ligand Binding of Eph Receptors

Receptor ClassLigand ClassLigand Anchoring
EphAephrin-AGPI-linked
EphBephrin-BTransmembrane

This table provides a simplified overview of Eph receptor classification and their primary ligand interactions.

Historical Context and Evolving Understanding of EphA3 Function

The journey of Eph receptor research began in 1987 with the identification of the first family member during a search for tyrosine kinases potentially involved in cancer. wikipedia.orgfrontiersin.org The name "Eph" was derived from the erythropoietin-producing human hepatocellular carcinoma cell line where the initial cDNA was sourced. wikipedia.orgrndsystems.com For a period, these were considered "orphan receptors" as their ligands and functions remained unknown. wikipedia.org

EphA3, also known as HEK (human embryo kinase), was first identified in 1992 from a pre-B cell lymphoblastic leukemia cell line. cusabio.comnj.gov Initially, the understanding of EphA3's function was limited. Over time, research has revealed its significant roles in developmental processes, particularly in the nervous system and heart development. nj.govnih.gov

The understanding of EphA3's role in cancer has also evolved significantly. It is now known to be extensively mutated in various solid tumors and is also abnormally expressed in hematological malignancies. cusabio.comnih.gov The function of EphA3 in cancer is complex, with reports of both tumor-promoting and tumor-suppressing roles depending on the cellular context. cusabio.comatlasgeneticsoncology.org For instance, in some cancers, EphA3 is overexpressed and its activation can inhibit tumor growth, while in others, loss of EphA3 expression is associated with cancer progression. atlasgeneticsoncology.org

Definition and Contextualization of the Ephrin Type-A Receptor 3 (356-367) Region/Peptide

The Ephrin type-A receptor 3 (356-367) refers to a specific peptide sequence located within the extracellular domain of the EphA3 protein. This region is noted as being critical for ligand-binding studies. The extracellular domain of EphA3, which spans approximately 521 amino acids, is responsible for interacting with its ephrin ligands. atlasgeneticsoncology.org The precise amino acid sequence from position 356 to 367 plays a role in these interactions, which are fundamental to initiating the downstream signaling cascades.

While detailed functional studies specifically on the 356-367 peptide are not extensively documented in broad literature, its importance in ligand binding assays suggests it is a key area of investigation for understanding the specifics of EphA3-ephrin interactions. The interaction between EphA3 and its high-affinity ligand, ephrin-A5, is a crucial aspect of its biological function, and peptides from the receptor's binding domains are essential tools in studying these molecular dialogues. atlasgeneticsoncology.org

Current Research Landscape and Identified Knowledge Gaps Pertaining to EphA3 (356-367)

The current research landscape for EphA3 is largely focused on its implications in oncology. Studies have highlighted its overexpression in a variety of cancers, including glioblastoma, lung cancer, and hematologic malignancies, making it a promising therapeutic target. cusabio.comnih.gov For example, EphA3 is highly expressed on cancer stem cells in glioblastoma and is involved in tumor angiogenesis. cusabio.com Therapeutic strategies, such as antibody-drug conjugates and CAR-T cells targeting EphA3, are being explored. nih.gov A humanized anti-EphA3 antibody, ifabotuzumab, has undergone early-phase clinical studies for both hematologic cancers and glioblastoma. nih.gov

Despite the extensive research into EphA3 as a whole, there remains a significant knowledge gap concerning the specific functional role of the (356-367) region. While its utility in ligand-binding studies is acknowledged, the precise contribution of this peptide to receptor activation, signaling specificity, and its potential as a standalone therapeutic or diagnostic target is not well-defined.

Future research is needed to elucidate the exact molecular mechanisms governed by the EphA3 (356-376) peptide. Key questions remain regarding whether this specific sequence can be targeted to modulate EphA3 activity without affecting other essential functions, and whether it could serve as a unique biomarker for diseases where EphA3 is implicated. Addressing these gaps will be crucial for the development of more refined and targeted therapies against EphA3-expressing pathologies.

Properties

sequence

DVTFNIICKKCG

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Ephrin type-A receptor 3 (356-367)

Origin of Product

United States

Molecular and Structural Biology of Ephrin Type a Receptor 3 Epha3 , Highlighting the 356 367 Region

Overall Domain Architecture of EphA3

The EphA3 protein, like other Eph receptors, possesses a characteristic multi-domain architecture that is highly conserved. cusabio.comatlasgeneticsoncology.org It is a single-pass type I transmembrane glycoprotein. atlasgeneticsoncology.orgsinobiological.com The full-length human EphA3 protein consists of 983 amino acids. atlasgeneticsoncology.orgsinobiological.com The domain structure can be broadly divided into an extracellular region, a transmembrane segment, and an intracellular region.

Table 1: Domain Organization of Human EphA3

Domain/RegionApproximate Amino Acid PositionFunction
Signal Peptide1-20Directs the protein to the cell membrane. atlasgeneticsoncology.org
Extracellular Region 21-541 Ligand binding and receptor clustering. uniprot.org
Ligand-Binding Domain~29-201Binds to ephrin-A ligands. nih.govnih.gov
Cysteine-Rich Region~202-324Involved in receptor clustering. atlasgeneticsoncology.orgnih.gov
Fibronectin Type III Repeats~325-531Structural support and may play a role in receptor-receptor interactions. atlasgeneticsoncology.orgresearchgate.net
Transmembrane Domain 542-565 Anchors the receptor in the cell membrane. uniprot.org
Intracellular Region 566-983 Signal transduction. uniprot.org
Juxtamembrane Region~566-620Autoinhibition and regulation of kinase activity. atlasgeneticsoncology.orgnih.gov
Tyrosine Kinase Domain~621-882Catalyzes the transfer of phosphate (B84403) groups to tyrosine residues. researchgate.net
SAM Domain~911-975Protein-protein interactions and may mediate receptor dimerization/clustering. researchgate.netnih.gov
PDZ-binding MotifC-terminusAnchors the receptor to the cytoskeleton. nih.gov

Extracellular Ligand-Binding Domain

Located at the N-terminus of the extracellular region, the ligand-binding domain (LBD) is responsible for recognizing and binding to its specific ligands, the ephrin-A family. atlasgeneticsoncology.orgnih.gov This globular domain is a key determinant of the receptor's binding properties. cusabio.com The high-affinity ligands for EphA3 are primarily ephrin-A5 and ephrin-A2, though it can also bind to ephrin-A3 and ephrin-A4 with lower affinity. atlasgeneticsoncology.org The interaction between EphA3 and its ligands, like ephrin-A5, is crucial for initiating cellular signaling. nih.gov Structural studies of the EphA3 LBD in complex with ephrin-A5 reveal a distinct tilted binding orientation compared to other EphA receptors, which contributes to a larger interaction surface and high binding affinity. nih.gov

Cysteine-Rich and Fibronectin Type III Repeats

Following the ligand-binding domain is a cysteine-rich region, which is further subdivided into a Sushi domain (also known as a complement control protein domain) and an EGF-like domain. cusabio.comatlasgeneticsoncology.org This region, along with two subsequent fibronectin type III (FNIII) repeats, plays a role in the clustering of EphA3 receptors upon ligand binding. atlasgeneticsoncology.orgnih.gov The FNIII repeats are common protein modules that provide structural support. wikipedia.orggenecards.org The first FNIII repeat of EphA2, a closely related receptor, adopts a typical immunoglobulin-like fold. nih.gov

Transmembrane Domain

A single-pass transmembrane helix anchors the EphA3 receptor within the cell membrane. atlasgeneticsoncology.orguniprot.org This hydrophobic segment connects the extracellular ligand-binding portion of the receptor to its intracellular signaling machinery. cusabio.com Sequence analysis indicates this domain spans approximately from amino acid 542 to 565. uniprot.org

Intracellular Juxtamembrane, Tyrosine Kinase, and SAM Domains

The intracellular part of EphA3 contains several critical domains for signal transduction. cusabio.comatlasgeneticsoncology.org The juxtamembrane (JM) region, located immediately after the transmembrane domain, contains two conserved tyrosine residues (Y596 and Y602) that are sites of autophosphorylation. atlasgeneticsoncology.org This region plays a key role in regulating the activity of the kinase domain. atlasgeneticsoncology.orgdrugbank.com The tyrosine kinase domain is the catalytic core of the receptor, responsible for phosphorylating downstream substrates upon receptor activation. wikipedia.orggenecards.org Following the kinase domain is a Sterile Alpha Motif (SAM) domain, which is involved in protein-protein interactions and has been suggested to mediate receptor dimerization and clustering. researchgate.netnih.gov Finally, a PDZ-binding motif at the C-terminus can anchor the receptor to the cellular scaffolding. nih.gov

Structural Characterization of the Ephrin Type-A Receptor 3 (356-367) Region

The specific amino acid sequence from position 356 to 367 of human EphA3 falls within the first fibronectin type III (FNIII) repeat of the extracellular domain. atlasgeneticsoncology.orgresearchgate.net

Role in Ligand Binding and Receptor Dimerization/Oligomerization

The activation of EphA3 is initiated by the binding of its ephrin ligands, which are tethered to the membrane of adjacent cells. uniprot.org This interaction is a multi-step process involving distinct domains of the EphA3 receptor. The primary high-affinity binding of ligands, such as ephrin-A5, occurs at the N-terminal globular domain. atlasgeneticsoncology.orgnih.gov

Following initial ligand binding, a critical step for signal transduction is the dimerization and subsequent oligomerization of receptor-ligand complexes into higher-order signaling clusters. atlasgeneticsoncology.orgnih.gov While the initial high-affinity binding is restricted to the N-terminal region, studies have identified an independent, C-terminal receptor-dimerization domain within the extracellular region that facilitates these larger assemblies. nih.gov Research on EphA3 mutants has revealed that multiple contact areas are essential for the formation of functional, signaling-competent oligomeric clusters. nih.gov

Potential for Specific Molecular Interactions (e.g., Cation Binding) within/near (356-367)

The specific molecular interactions occurring within the fibronectin type III domains of EphA3 are an area of ongoing investigation. While the primary ligand-binding pocket has been extensively studied, other regions of the extracellular domain, such as the one containing the 356-367 sequence, may host functionally significant interactions. For instance, studies on the broader Eph receptor family suggest the presence of cation binding sites near the ligand-binding domain, which could influence receptor conformation and affinity. scispace.com Fibronectin domains in various proteins are known to mediate a wide array of protein-protein interactions, and the specific sequence and structure of the (356-367) region could confer unique binding properties.

Molecular Interactions Mediated by EphA3, with Potential Contribution from the (356-367) Region

Ephrin Ligand (e.g., Ephrin-A5) Interaction Dynamics and Specificity

EphA3 binds preferentially to ephrin-A5, its high-affinity ligand, though it can also interact with other A-type ephrins like ephrin-A2, ephrin-A3, and ephrin-A4 with lower affinity. plos.orgatlasgeneticsoncology.orgnih.gov The binding of ephrin-A5 to EphA3 is an exothermic reaction, benefiting from both favorable enthalpy and entropy, resulting in a strong binding affinity with a dissociation constant (KD) in the low nanomolar range. plos.org

Structural studies of the EphA3/ephrin-A5 complex have revealed a distinctive interaction mechanism. The ephrin-A5 ligand binds to EphA3 in a pronouncedly tilted orientation compared to its binding with other Eph receptors like EphA2. plos.orgnih.gov This tilt increases the contact surface area between the ligand and the receptor, extending beyond the canonical ephrin-binding pocket. plos.orgmerckmillipore.com This larger interface, which involves more salt bridges and hydrogen bonds, is consistent with the high binding affinity observed. plos.org

While the high-affinity interaction is mediated by the N-terminal domain, the formation of stable, signaling-competent clusters requires additional, lower-affinity contacts involving other parts of the receptor. nih.govnih.gov The fibronectin type III domain containing the (356-367) region is structurally positioned to contribute to these secondary interactions, which are essential for the proper assembly and orientation of the signaling oligomers at the cell-cell interface. atlasgeneticsoncology.org

Interaction with Associated Proteins and Regulatory Modulators (e.g., ADAM10)

The termination of EphA3 signaling and subsequent cell separation often requires the cleavage of the ephrin ligand from its membrane anchor. atlasgeneticsoncology.org This process is mediated by metalloproteases, with ADAM10 (A Disintegrin and Metalloproteinase 10) being a key regulator of EphA3/ephrin-A5 interactions. atlasgeneticsoncology.orgcusabio.comnih.gov Upon EphA3 activation, ADAM10 is recruited to the complex and cleaves ephrin-A5, disrupting the receptor-ligand bridge and allowing for the endocytosis of the complex and cell repulsion. atlasgeneticsoncology.orgnih.gov

The interaction between EphA3 and ADAM10 occurs via their respective extracellular domains. nih.gov The ability of ADAM10 to cleave ephrin-A5 is dependent on the activation state and conformation of the EphA3 receptor. atlasgeneticsoncology.orgnih.gov Although the precise contact points on the EphA3 extracellular domain are not fully mapped, the fibronectin type III repeats, including the (356-367) region, are positioned to potentially influence the accessibility of the ephrin-A5 substrate to the ADAM10 catalytic site. The conformation of this region may be critical for the proper docking of ADAM10 to the EphA3/ephrin-A5 complex. nih.govplos.org

Post-Translational Modifications and their Impact on EphA3 (356-367) Function

Tyrosine Phosphorylation Events and Regulatory Kinases/Phosphatases

While the (356-367) region is part of the extracellular domain and not directly phosphorylated, its function is allosterically regulated by phosphorylation events occurring in the intracellular domain of EphA3. nih.govplos.org Upon ligand binding and receptor clustering, the intracellular kinase domain of EphA3 becomes activated, leading to autophosphorylation on several key tyrosine residues. nih.govrcsb.org

Key phosphorylation sites in the EphA3 intracellular domain include Y596 and Y602 in the juxtamembrane region and Y779 in the kinase domain. nih.govnj.gov

Phosphorylation of Y596 is crucial for the activation of the EphA3 kinase itself. nih.govnj.gov

Phosphorylation of Y602 and Y779 creates docking sites for downstream signaling proteins and is essential for mediating cellular responses like cell migration and growth cone collapse. nih.govnj.gov

This intracellular phosphorylation cascade induces a significant conformational change that propagates through the receptor. Specifically, phosphorylation of the juxtamembrane region causes the entire intracellular kinase domain to move away from the plasma membrane. nih.govplos.org This "cytoplasmic relaxation" relieves steric hindrance that, in the inactive state, prevents proteins like ADAM10 from functionally interacting with the extracellular portion of the EphA3/ephrin complex. nih.gov Therefore, intracellular tyrosine phosphorylation acts as a molecular switch that directly impacts the function of the extracellular domains, including the fibronectin repeat containing the (356-367) region, by controlling its accessibility to regulatory proteins like ADAM10. nih.govplos.org The activity of protein tyrosine phosphatases, such as PTPN1, which can dephosphorylate EphA3, provides another layer of regulation, reversing these conformational changes and modulating signaling output. uniprot.org

Data Tables

Table 1: Key Tyrosine Phosphorylation Sites in Human EphA3

Residue LocationRegionFunctional RoleCitations
Y596 JuxtamembraneEssential for kinase activation. nih.govnj.gov
Y602 JuxtamembraneServes as a docking site for downstream signaling molecules; collaborates with Y779 to regulate cell migration and other biological responses. nih.govatlasgeneticsoncology.orgnj.gov
Y779 Kinase DomainServes as a key docking site; collaborates with Y602 to mediate full biological activity. nih.govnj.gov

Table 2: Key Interacting Proteins with EphA3

Interacting ProteinDomain of InteractionRole in EphA3 SignalingCitations
Ephrin-A5 Extracellular (N-terminal domain)High-affinity ligand that triggers receptor activation, dimerization, and downstream signaling. plos.orgatlasgeneticsoncology.orgnih.gov
ADAM10 ExtracellularA metalloprotease that cleaves ephrin-A5 upon EphA3 activation, leading to signal termination and cell repulsion. atlasgeneticsoncology.orgcusabio.comnih.gov
PTPN1 IntracellularA phosphatase that dephosphorylates EphA3, potentially regulating its trafficking and function. uniprot.org

Other Relevant Modifications (e.g., Proteolytic Cleavage)

Ephrin type-A receptor 3 (EphA3), like many other receptor tyrosine kinases, undergoes significant post-translational modification through proteolytic cleavage. This process, often termed shedding, is not merely a mechanism for receptor degradation but a critical regulatory step that modulates EphA3 signaling, influencing fundamental cellular processes such as cell adhesion, migration, and axon guidance. nih.govatlasgeneticsoncology.orgcusabio.com The cleavage of EphA3 is a sequential and highly regulated process involving multiple protease families, primarily the ADAM (A Disintegrin and Metalloproteinase) family and the γ-secretase complex. nih.govnih.gov

The proteolytic processing of EphA3 typically occurs in two distinct steps:

Ectodomain Shedding: The initial cleavage event happens in the extracellular region of the receptor, mediated by metalloproteinases. mdpi.com This releases the bulk of the extracellular domain (ectodomain) from the cell surface. For EphA3, this process is intricately linked to its interaction with ephrin ligands on adjacent cells. Upon ligand binding, EphA3 activation facilitates the cleavage of the ephrin ligand itself by the metalloproteinase ADAM10, which is expressed on the EphA3-bearing cell. nih.govatlasgeneticsoncology.org This trans-cleavage of the ephrin ligand breaks the adhesive link between the two cells, permitting cell-cell repulsion and the subsequent internalization of the EphA3-ephrin complex. nih.govnih.gov The activation of ADAM10 is dependent on EphA3's intrinsic kinase activity. atlasgeneticsoncology.orgresearchgate.net In its inactive state, the membrane-proximal kinase domain of EphA3 sterically hinders ADAM10. nih.gov Ligand-induced activation causes a conformational change, extending the intracellular domain away from the plasma membrane, which relieves this inhibition and allows ADAM10 to access and cleave its substrate. nih.govresearchgate.net

Intramembrane Cleavage: Following the initial ectodomain shedding, the remaining C-terminal fragment (CTF) of EphA3, which is still tethered to the membrane, becomes a substrate for the γ-secretase complex. nih.govnih.gov This complex, which includes Presenilin-1 (PS1), performs an intramembrane cleavage, liberating the EphA3 intracellular domain (ICD) into the cytoplasm. nih.govelifesciences.org This second cleavage can occur independently of ligand stimulation and is essential for a distinct, ligand-independent signaling pathway. nih.govelifesciences.org

The functional outcomes of these cleavage events are profound and can be opposing. The ADAM10-mediated cleavage of the ephrin ligand is a key step in terminating forward signaling to allow for cell repulsion, a process vital for tissue boundary formation and axon guidance. nih.govnih.gov Conversely, the γ-secretase-mediated release of the EphA3 ICD initiates a novel signaling cascade. The soluble ICD can translocate within the cell and interact with new binding partners. Research has shown that the EphA3 ICD promotes axon elongation by binding to non-muscle myosin IIA (NMIIA) and inhibiting the RhoA signaling pathway. nih.govelifesciences.orgresearchgate.net This highlights a dual role for EphA3: a ligand-dependent function in inhibiting axon growth and a ligand-independent, processing-dependent function in promoting axon growth. nih.govelifesciences.org

Regulation of this proteolytic cascade is tightly controlled. Autophosphorylation of tyrosine residues within the juxtamembrane region of EphA3 (specifically Y596 and Y602) is a critical event for kinase activation, which in turn permits ADAM10-mediated shedding. atlasgeneticsoncology.orgnih.gov Mutations that disable the kinase domain, such as the K653M mutation, inhibit efficient ephrin cleavage. researchgate.netplos.org

Research Findings on EphA3 Proteolytic Cleavage

The table below summarizes the key proteases involved in EphA3 processing and their established roles.

Protease FamilySpecific ProteaseSubstrate(s)Regulation & Functional Outcome
Metalloproteinase ADAM10Ephrin-A5 (ligand of EphA3)Activated by EphA3 kinase activity upon ligand binding. atlasgeneticsoncology.org Cleavage occurs in trans, severing the ephrin from the opposing cell membrane. nih.gov This disrupts the receptor-ligand complex, enabling cell repulsion and internalization of the complex. nih.govnih.gov
Intramembrane Protease γ-Secretase (Presenilin-1)EphA3 C-terminal fragment (post-shedding)Cleaves the remaining membrane-bound EphA3 stub after initial ectodomain shedding. nih.govnih.gov This releases the EphA3 intracellular domain (ICD) into the cytoplasm, initiating ligand-independent signaling. nih.govelifesciences.org

Functional Consequences of EphA3 Cleavage Fragments

Detailed research has elucidated the distinct biological functions of the fragments produced by EphA3 proteolysis.

Cleavage FragmentGenerating Protease(s)Cellular LocationResearch Findings on Function
EphA3 Intracellular Domain (ICD) Sequential cleavage by Metalloproteinase and γ-SecretaseCytoplasmPromotes axon elongation independently of ligand binding. nih.govelifesciences.org This effect is mediated by inhibiting RhoA signaling and binding to non-muscle myosin IIA (NMIIA), leading to cytoskeleton rearrangement. nih.gov The ICD can reverse axon retraction defects in neurons deficient in Presenilin-1/γ-secretase. nih.govelifesciences.org
Soluble EphA3 Ectodomain Metalloproteinase (e.g., ADAM family)Extracellular spaceWhile the cleavage event itself is critical for terminating cell-cell adhesion, the specific signaling roles of the released soluble ectodomain are less defined in comparison to the ICD.

Cellular and Signaling Mechanisms Involving Ephrin Type a Receptor 3 Epha3 and the 356 367 Region

Bidirectional Signaling Pathways Initiated by EphA3

EphA3, upon binding to its membrane-bound ephrin ligands, undergoes clustering and autophosphorylation of specific tyrosine residues within its intracellular domain. atlasgeneticsoncology.org This event triggers a cascade of intracellular signaling events that constitute forward signaling. cusabio.comnih.gov Concurrently, the clustering of ephrin ligands on the adjacent cell initiates reverse signaling pathways. nih.gov

Forward Signaling Cascades and Downstream Effectors (e.g., Rho GTPases, MAPK, PI3K)

EphA3 forward signaling is a complex process that modulates various downstream effector pathways, significantly impacting cellular behavior. Activation of EphA3 can lead to the regulation of Rho GTPases, a family of small signaling G proteins that are master regulators of the actin cytoskeleton. nih.gov For instance, in some cellular contexts, EphA3 activation stimulates RhoA, leading to cytoskeletal reorganization and cell retraction. atlasgeneticsoncology.orguq.edu.au This can be mediated by the recruitment of the adapter protein CrkII to phosphorylated EphA3. atlasgeneticsoncology.orguq.edu.au

The mitogen-activated protein kinase (MAPK) pathway, a critical regulator of cell proliferation and differentiation, is also influenced by EphA3 signaling. nih.govlongdom.org While Eph receptor activation often leads to the negative regulation of the Ras/MAPK pathway, there are instances where it can be activated. nih.govlongdom.org Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to cell survival and growth, can be either activated or suppressed by EphA3 forward signaling, depending on the cellular context. nih.govnih.gov

The specific region of EphA3 (356-367) is located within the extracellular domain of the receptor. While direct evidence detailing the specific role of the 356-367 region in initiating these specific downstream cascades is limited in the provided search results, the broader functions of EphA3 are well-established to involve these pathways.

Table 1: Key Downstream Effectors of EphA3 Forward Signaling

Effector PathwayGeneral FunctionRole in EphA3 Signaling
Rho GTPases (e.g., RhoA) Regulation of actin cytoskeleton, cell shape, and motility. nih.govCan be activated by EphA3, leading to cytoskeletal contraction and cell retraction. atlasgeneticsoncology.orguq.edu.au
MAPK Pathway Regulation of cell proliferation, differentiation, and survival. nih.govlongdom.orgGenerally negatively regulated by Eph signaling, but activation can occur in some contexts. nih.govlongdom.org
PI3K/Akt Pathway Regulation of cell growth, survival, and proliferation. nih.govnih.govCan be either activated or suppressed by EphA3 signaling depending on the cellular environment. nih.govnih.gov

Reverse Signaling Contributions

While forward signaling is initiated by the EphA3 receptor, reverse signaling is triggered within the cell expressing the ephrin ligand. nih.gov This occurs when the ephrin ligand, such as ephrin-A5, is clustered by binding to EphA3 on an opposing cell. longdom.org Ephrin-A ligands, being anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) link, lack an intracellular domain. Therefore, their reverse signaling is thought to be mediated by their association with other transmembrane proteins and recruitment of cytoplasmic signaling molecules. longdom.org

Reverse signaling through ephrin-A ligands can have effects that are often opposite to those of forward signaling, such as promoting cell adhesion. nih.gov For example, stimulation of ephrin-A2 or ephrin-A5 by EphA3 can lead to an increase in integrin-dependent cell adhesion to extracellular matrix components like laminin (B1169045) and fibronectin. nih.govnih.gov

Regulation of Core Cellular Processes

The intricate signaling networks initiated by EphA3 have profound effects on fundamental cellular processes that are critical for development, tissue homeostasis, and disease.

Cell Adhesion and De-adhesion Dynamics

EphA3 is a key regulator of the balance between cell adhesion and de-adhesion. cusabio.comnih.gov The outcome of EphA3 activation, whether it promotes adhesion or repulsion, can depend on the cellular context and the degree of receptor clustering. nih.govuq.edu.au

Activation of EphA3 by its ligand, ephrin-A5, can induce cell rounding, membrane blebbing, and de-adhesion. uq.edu.au This process is dependent on the kinase activity of EphA3 and the recruitment of downstream signaling molecules like CrkII and the activation of Rho. uq.edu.au Conversely, in certain contexts, EphA3 can also mediate adhesive responses. For instance, in pre-B leukemia cells, EphA3 can induce adhesion, a process that is regulated by protein phosphatase activity which can prevent EphA3 phosphorylation and the subsequent repulsive signals. longdom.org

The regulation of cell-cell adhesion and de-adhesion by EphA3 is also controlled by proteolytic enzymes. The transmembrane metalloproteinase ADAM10 can cleave the EphA3/ephrin-A5 complex, disrupting the interaction and allowing for cell separation. cusabio.comatlasgeneticsoncology.org

Cell Migration and Invasion

EphA3 signaling plays a complex and often context-dependent role in cell migration and invasion. uniprot.orgnih.gov In some cancer cells, such as esophageal squamous cell carcinoma, overexpression of EphA3 has been shown to inhibit cell migration and invasion. nih.gov This tumor-suppressive role may be mediated by the activation of the mesenchymal-epithelial transition (MET) process. nih.gov

Conversely, in other contexts, EphA3 can promote cell migration. nj.gov For example, in the absence of the adaptor protein NckI, activation of the Eph receptor system can have a chemotactic effect on migrating cells. nj.gov Furthermore, in colorectal cancer, overexpression of EphA3 has been shown to promote colony formation, migration, and invasion of colon epithelial cells. nih.gov Activation of EphA3 on melanoma cells can induce Rho-dependent cytoskeletal reorganization, which may promote tumor metastasis. cusabio.com

Cell Proliferation and Differentiation

EphA3 signaling is also involved in regulating cell proliferation and differentiation. uniprot.orgnih.gov The Eph/ephrin system is crucial for a variety of developmental processes, including the development of the nervous system. cusabio.com In the context of cancer, EphA3 expression has been linked to both pro-proliferative and anti-proliferative effects.

For instance, in some hematopoietic malignancies, EphA3 expression is elevated and may contribute to the growth and survival of leukemic stem cells. longdom.org Overexpression of EphA3 in colorectal epithelial cells has been shown to promote cell proliferation and tumorigenicity. nih.gov However, in other scenarios, EphA3 forward signaling can cause apoptosis in prostate cancer cells. nih.gov In a mouse model of pre-leukemic thymus, EphA3 was found to prevent the normal differentiation of wild-type thymocytes. nih.gov

Apoptosis and Cell Survival Regulation

The Ephrin type-A receptor 3 (EphA3) demonstrates a context-dependent and multifaceted role in the regulation of apoptosis and cell survival. Its impact on these fundamental cellular processes can be either pro-apoptotic or anti-apoptotic, largely depending on the cell type, the presence of its ephrin ligands, and the downstream signaling pathways that are activated.

In several types of cancer, EphA3 has been identified as a potential tumor suppressor, with its expression and activation leading to an increase in apoptosis. For instance, in bladder cancer, upregulation of EphA3 has been shown to inhibit tumor cell growth and promote apoptosis. mdpi.com Similarly, in non-small cell lung cancer, high expression of EphA3 has been reported to suppress tumor growth. nih.gov This pro-apoptotic function is thought to be mediated through its kinase activity, which, upon ligand binding, can trigger signaling cascades that lead to programmed cell death.

Conversely, in other cellular contexts, EphA3 signaling can promote cell survival. In thymocytes, the activation of EphA receptors by their ephrin-A ligands has been shown to inhibit anti-CD3-induced apoptosis. nih.gov This anti-apoptotic effect suggests a role for EphA3 in regulating thymocyte selection. nih.gov Furthermore, in malignant T cells, ephrinA signaling can stimulate the phosphorylation of kinases such as Lck, Fyn, and Akt, which in turn inhibits antigen receptor-induced apoptosis, indicating a role for EphA3 in the survival of these malignant cells.

The dual nature of EphA3 in regulating cell fate is a common feature of the Eph receptor family, which is involved in a wide array of developmental and pathological processes. nih.govwikipedia.org The specific molecular determinants within the EphA3 protein that dictate the switch between pro-apoptotic and anti-apoptotic signaling are still under investigation.

Subcellular Localization and Trafficking of EphA3 and Derived Species

The function of Ephrin type-A receptor 3 (EphA3) is intrinsically linked to its subcellular localization and dynamic trafficking within the cell. As a receptor tyrosine kinase, its primary site of action is the plasma membrane, where it interacts with its membrane-bound ephrin ligands on adjacent cells. wikipedia.orgabcam.com However, research has revealed a more complex distribution of EphA3, with the receptor being found in various cellular compartments.

Based on data from the Human Protein Atlas, EphA3 is localized to the nuclear membrane, plasma membrane, and cytosol. proteinatlas.orgproteinatlas.org Additionally, it has been observed in the nucleoplasm and associated with actin filaments. proteinatlas.orgproteinatlas.org This diverse localization suggests that EphA3 may have functions beyond its canonical role in cell-cell contact signaling at the plasma membrane.

The trafficking of EphA3 is a highly regulated process. Upon binding to its ephrin-A ligands, such as ephrin-A5, the EphA3 receptor clusters and is internalized. uq.edu.aunih.gov This ligand-induced endocytosis is a critical step in terminating the signal and can also be a mechanism for clearing the receptor-ligand complex from the cell surface. The internalized EphA3 can be targeted to early endosomes. uniprot.org

Interacting proteins also play a crucial role in the trafficking and function of EphA3. For example, the protein tyrosine phosphatase PTPN1 interacts with phosphorylated EphA3, dephosphorylates it, and may regulate its trafficking and function. uniprot.orggenecards.org Another interacting partner, the adapter protein NCK1, binds to phosphorylated EphA3 and is involved in mediating downstream signaling. genecards.org The formation of a ternary complex between ephrin-A5, EphA3, and the metalloprotease ADAM10 mediates the shedding of the ephrin-A5 extracellular domain, which in turn regulates the internalization and function of the EphA3-ephrin-A5 complex. genecards.org

In the context of glioblastoma, EphA3 has been found to be overexpressed and localized on tumor cells, tumor-initiating cells, and tumor-infiltrating microglia/macrophages, particularly in the perivascular regions. nih.gov This localization makes it an attractive target for therapeutic interventions, as its internalization upon ligand binding can be exploited for drug delivery. nih.gov

Physiological and Developmental Roles of Ephrin Type a Receptor 3 Epha3 Function

Role in Embryonic Development and Tissue Patterning

Eph/ephrin signaling is integral to embryonic development, influencing processes from gastrulation and somatogenesis to the formation of vascular and neural patterns. cusabio.com This system is critical for establishing tissue boundaries and controlling cell localization. wikipedia.orgnih.gov

Neurodevelopment: Axon Guidance, Synaptic Plasticity, and Neural Circuit Formation

EphA3 is significantly involved in the development of the nervous system. genecards.orgcusabio.com Its roles extend to guiding axons, modulating the connections between neurons, and the formation of neural circuits.

Axon Guidance: Eph/ephrin signaling plays a well-established role in axon guidance, largely by inducing repulsion and decreasing the survival of the axonal growth cone, thereby steering the migrating axon away from the site of Eph/ephrin activation. wikipedia.org Specifically, EphA3 is involved in the retinotectal mapping of neurons, which is the precise projection of retinal ganglion cells to the tectum. uniprot.orgatlasgeneticsoncology.org It also participates in the segregation of motor and sensory axons during the development of neuromuscular circuits, preventing them from intermingling. uniprot.orgatlasgeneticsoncology.org In mice, EphA3, along with EphA4, repels axial motor axons from neighboring ephrin-A-expressing sensory axons. atlasgeneticsoncology.org

Synaptic Plasticity: Ephrins and their receptors are crucial for synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is fundamental for learning and memory. numberanalytics.comnih.gov EphA3's role in this process is linked to its ability to influence the structure and function of synapses. numberanalytics.com For instance, ephrinA3, a ligand for EphA3, has been shown to regulate the strength of excitatory synapses in the hippocampus by interacting with EphA4 receptors. numberanalytics.com The dysregulation of ephrin signaling has been implicated in neurological disorders characterized by abnormal neural connectivity, such as autism and schizophrenia. numberanalytics.com

Neural Circuit Formation: The formation of complex neural circuits relies on the coordinated action of various molecular cues, with ephrins playing a vital part. numberanalytics.com Ephrin signaling contributes to the correct formation of neural circuits by regulating axon guidance, neuron migration, and synaptogenesis (the formation of synapses). numberanalytics.com

Organogenesis: Cardiac Development, Vascular System Formation, and Other Organ Systems

EphA3 plays a critical role in the development of several organ systems, most notably the heart and the vascular network.

Cardiac Development: EphA3 signaling is essential for normal heart development. nih.gov It is involved in the migration and differentiation of cardiac cells and regulates the formation of the atrioventricular canal and septum. uniprot.orgnih.gov Studies in mice have shown that the absence of EphA3 leads to significant defects in the development of the atrial septa and atrioventricular endocardial cushions, resulting in high mortality rates among homozygous mutants. nih.gov EphA3 and its ligand, ephrin-A1, are expressed in adjacent cells within the developing endocardial cushions, where EphA3 signaling is crucial for the epithelial-to-mesenchymal transformation (EMT) required for the formation of atrioventricular valves and septa. nih.gov

Vascular System Formation: The Eph/ephrin system is fundamental to the development of the circulatory system, including vasculogenesis and angiogenesis. wikipedia.org It is thought to play a role in distinguishing between arterial and venous endothelium and in stimulating the formation of capillary sprouts. wikipedia.org EphrinB2 and its EphB receptors, for example, are critical in defining the boundaries between arterial and venous domains. nih.govembopress.org While the primary focus has been on the EphB subfamily in vascular development, EphA receptors and their ligands also contribute to the intricate process of blood vessel formation. wikipedia.orgnih.gov

Other Organ Systems: EphA3 is expressed in various other developing organs, including the lungs and kidneys. cusabio.com Eph receptor and ephrin proteins are important for maintaining the structure of tissues such as the kidneys and intestines. cusabio.com

Mesoderm Development and Somatogenesis

The formation of the mesoderm, the middle germ layer in an embryo, and the subsequent process of somatogenesis, the formation of somites (blocks of mesoderm that give rise to vertebrae, ribs, and skeletal muscle), are also influenced by Eph/ephrin signaling. cusabio.comnih.gov This signaling is involved in the epithelial-to-mesenchymal transition (EMT) and mesenchymal-to-epithelial transition (MET) that occur during these processes. nih.gov Specifically, Eph/ephrin signaling is crucial for establishing the boundaries between somites. nih.govnih.gov

Contribution to Adult Tissue Homeostasis and Regeneration

While the role of EphA3 is most prominent during development, Eph receptor signaling also contributes to the maintenance and regeneration of adult tissues. atlasgeneticsoncology.orgnih.gov Eph receptors and their ligands are involved in maintaining the homeostasis of various tissues, including the skin and bone. nih.govnih.gov For instance, EphA2, another EphA receptor, controls epidermal differentiation and homeostasis. nih.gov In the context of injury, the Eph/ephrin system has been implicated in processes like axonal regeneration after central nervous system injury, although some ephrins can restrict this regeneration. nih.gov

Functional Significance in Specific Anatomical Systems

The functions of EphA3 are often specific to the anatomical system in which it is expressed.

Anatomical SystemSpecific Function of EphA3Research Findings
Nervous System Axon guidance, retinotectal mapping, segregation of motor and sensory axons. uniprot.orgatlasgeneticsoncology.orgInvolved in preventing the intermingling of different axon types during development. uniprot.orgatlasgeneticsoncology.org
Synaptic plasticity and circuit formation. numberanalytics.comRegulates synaptic strength and is crucial for proper neural connectivity. numberanalytics.com
Cardiovascular System Cardiac cell migration and differentiation, formation of atrioventricular canal and septum. uniprot.orgnih.govEssential for the development of cardiac valves and septa; its absence leads to severe heart defects. nih.gov
Vascular development. wikipedia.orgContributes to the intricate network formation of blood vessels. wikipedia.org
Musculoskeletal System Somite formation. cusabio.comnih.govPlays a role in the segmentation of the paraxial mesoderm. nih.govnih.gov
Integumentary System Adult tissue homeostasis. nih.govnih.govWhile not the primary Eph receptor, the family contributes to skin homeostasis. nih.gov

Pathological Involvement of Ephrin Type a Receptor 3 Epha3 in Pre Clinical Models

Dysregulation in Cancer Development and Progression (in vitro/in vivo models)

The aberrant expression of EphA3 is a common feature in a wide array of malignancies, implicating it as a key player in tumorigenesis. nih.govunimelb.edu.au Pre-clinical studies using in vitro and in vivo models have demonstrated that this receptor is not only a marker for various cancers but also an active participant in their growth and spread. nih.govnih.gov

Solid Tumors

EphA3's role in solid tumors is multifaceted, contributing to cancer cell proliferation, survival, and invasion. Its expression has been documented in a variety of solid malignancies, often correlating with poor prognosis. nih.govresearchgate.net

Glioblastoma: In glioblastoma, the most aggressive form of brain cancer, EphA3 is highly expressed, particularly on the tumor vasculature and brain cancer stem cells. nih.govbmj.com Preclinical models have shown that targeting EphA3 can lead to the elimination of glioblastoma xenografts in mice. nih.gov Studies using patient-derived primary tumor cells and organoids have further validated the potential of EphA3-targeted therapies. nih.gov In these models, EphA3-targeted chimeric antigen receptor (CAR) T cells were able to recognize and kill glioblastoma cells, infiltrate and disaggregate tumor organoids, and induce apoptosis. nih.gov Furthermore, EphA3 expression is linked to the aggressive mesenchymal cell-state of glioblastoma and is found in the perivascular regions, suggesting a role in maintaining the cancer stem cell population. nih.gov

Lung Cancer: In lung cancer, mutations in the EPHA3 gene have been identified that impair its normal function, suggesting a role as a tumor suppressor in some contexts. nih.gov However, other studies have shown that the loss of EphA3 does not significantly alter tumor progression in certain mouse models of lung adenocarcinoma. nih.govhelsinki.fi Conversely, some research indicates that EphA3 can enhance the apoptosis of lung carcinoma cells. nih.gov

Breast Cancer: Pre-clinical studies in breast cancer have revealed that EphA3 is particularly prominent in perivascular- and myofibroblast-like cancer-associated fibroblasts (CAFs). researchgate.netmdpi.comlatrobe.edu.au The receptor for advanced glycation-end products (RAGE) has been shown to upregulate EphA3, promoting a motile and invasive phenotype in estrogen receptor-positive breast cancer cells. nih.gov This suggests that EphA3 may be a key mediator of breast cancer cell dissemination. nih.gov

Colorectal Cancer: In colorectal cancer, EphA3 has been identified as having abnormal expression, which is associated with prognosis and angiogenesis. researchgate.net

Gastric Cancer: EphA3 is commonly overexpressed in gastric cancer and is linked to tumor progression. nih.govresearchgate.net Pre-clinical studies have demonstrated that depleting EphA3 in gastric cancer cells inhibits their growth and tumorigenicity both in vitro and in vivo. nih.govresearchgate.net This inhibition is associated with a reduction in tumor angiogenesis. nih.govresearchgate.net

Prostate Cancer: In prostate cancer, EphA3 expression is found in the tumor stromal cells and microtubules but not typically in the tumor cells themselves. researchgate.net Interestingly, ligand-activated EphA3 signaling can inhibit tumor growth in this context. researchgate.net However, other studies have shown that EphA3 can promote the proliferation and survival of prostate cancer cell lines and enhance tumor development in nude mice. researchgate.net

Melanoma and Sarcoma: EphA3 was originally isolated from melanoma and leukemic cells, highlighting its early association with these malignancies. unimelb.edu.au In pre-clinical melanoma models, knockdown of EphA3 in the tumor microenvironment has been shown to inhibit tumor growth. researchgate.netmdpi.comlatrobe.edu.au

The following table summarizes the findings on EphA3's role in various solid tumors based on pre-clinical models.

Tumor TypeKey Pre-clinical FindingsReferences
Glioblastoma Highly expressed on tumor vasculature and cancer stem cells; targeting EphA3 leads to tumor elimination in xenograft models. nih.govbmj.com
Lung Cancer EPHA3 mutations can impair tumor-suppressing functions; some studies show it enhances apoptosis of carcinoma cells. nih.govnih.gov
Breast Cancer Prominently expressed in cancer-associated fibroblasts; promotes a motile and invasive phenotype. researchgate.netmdpi.comlatrobe.edu.aunih.gov
Colorectal Cancer Abnormal expression is associated with prognosis and angiogenesis. researchgate.net
Gastric Cancer Overexpression is linked to tumor progression; depletion inhibits cell growth and angiogenesis. nih.govresearchgate.net
Prostate Cancer Expressed in tumor stroma; can have both tumor-inhibiting and tumor-promoting roles depending on the context. researchgate.net
Melanoma Knockdown in the tumor microenvironment inhibits tumor growth. researchgate.netmdpi.comlatrobe.edu.auunimelb.edu.au

Hematological Malignancies

EphA3 is frequently overexpressed in a wide range of hematological malignancies and is considered a promising therapeutic target. medscape.comnih.gov Its expression is often associated with refractory and resistant forms of these diseases. medscape.com

Leukemia: EphA3 is overexpressed in various types of human leukemia, including T-cell acute lymphoblastic leukemia (T-ALL). nih.gov In pre-clinical mouse models of T-ALL, EphA3 expression was found to be restricted to an expanded subpopulation of pre-leukemic cells. nih.gov Furthermore, copy number variations (CNVs) of the EPHA3 gene have been significantly associated with acute lymphoblastic leukemia (ALL) and acute myelogenous leukemia (AML). nih.govcentral-lab.org

Multiple Myeloma: In multiple myeloma, EphA3 acts as a pro-angiogenic factor. nih.gov Pre-clinical models have shown that targeting EphA3 can be an effective anti-leukemic strategy. nih.gov Studies have also found a significant association between CNVs of the EPHA3 gene and multiple myeloma. nih.govcentral-lab.org

Role in Tumor Microenvironment and Angiogenesis (pre-clinical focus)

EphA3 plays a critical role in shaping the tumor microenvironment (TME) and promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. researchgate.netmdpi.comlatrobe.edu.auunimelb.edu.aunih.gov

Pre-clinical studies have shown that EphA3 is expressed on distinct stromal and fibroblast-like cell types within the TME that promote tumor growth and blood supply. researchgate.netmdpi.comlatrobe.edu.au In mouse models, knocking down EphA3 expression in the TME led to reduced tumor vasculature, a decrease in cancer-associated fibroblasts (CAFs), and inhibited tumor growth. researchgate.netmdpi.comlatrobe.edu.au This suggests that EphA3 in the stroma is crucial for supporting tumor angiogenesis. researchgate.netmdpi.comlatrobe.edu.au In gastric cancer models, depletion of EphA3 in tumor cells inhibited the tube formation and migration of endothelial cells, key processes in angiogenesis. nih.govresearchgate.net This effect was mediated through the STAT3/VEGF signaling pathway. nih.gov

Modulation of Cancer Stem Cell Properties and Tumorigenic Potential (pre-clinical)

EphA3 has been implicated in the regulation of cancer stem cells (CSCs), a subpopulation of tumor cells with self-renewal capabilities that are thought to drive tumor initiation and recurrence. nih.govnih.gov

In glioblastoma, EphA3 co-localizes with stem cell markers, particularly in the perivascular niche, suggesting its involvement in maintaining the CSC population. nih.gov Targeting EphA3 could therefore potentially eliminate these resilient cells, leading to more durable therapeutic outcomes. nih.gov In the context of hematological malignancies, EphA3 has been identified as a regulator of stem cell abilities in myeloid leukemias. nih.gov

Involvement in Neurological Disorders (pre-clinical models)

Beyond its role in cancer, pre-clinical research has begun to uncover the involvement of EphA3 in neurological disorders. In the developing mouse brain, EphA3 signaling is involved in axon elongation. nih.gov Specifically, presenilin-1/γ-secretase-dependent cleavage of EphA3 generates an intracellular domain that promotes axon growth by regulating the cytoskeleton. nih.gov This process appears to be independent of ligand binding and contrasts with the classical role of ligand-induced EphA3 signaling in axon retraction. nih.gov These findings suggest that dysregulation of EphA3 processing could contribute to neurodevelopmental abnormalities.

Role in Other Pathological Conditions (e.g., Inflammatory Responses)

The expression pattern of EphA3 in mammalian tissues suggests a potential role in inflammatory immune responses. nih.gov While direct pre-clinical evidence is still emerging, the known functions of Eph receptors in cell-cell interactions and tissue homeostasis point towards a possible involvement in modulating inflammation. nih.gov Further research is needed to fully elucidate the role of EphA3 in inflammatory conditions.

Molecular Mechanisms of Pathological Dysregulation: Genetic Variations and Altered Signaling

The Ephrin type-A receptor 3 (EphA3) is a receptor tyrosine kinase that plays a crucial role in embryonic development, particularly in the nervous system, by mediating cell adhesion, migration, and tissue boundary formation. nih.gov While its expression is typically downregulated in adult tissues, EphA3 re-emerges in various pathological conditions, most notably in cancer, where its dysregulation contributes to disease progression. nih.govresearchgate.net This section explores the molecular underpinnings of EphA3's pathological involvement, focusing on genetic variations and the resultant altered signaling pathways observed in pre-clinical models.

Genetic Variations in Pre-clinical Cancer Models

Somatic mutations in the EPHA3 gene are frequently identified in a range of human cancers, including lung, colorectal, and hepatocellular carcinomas, as well as melanoma and glioblastoma. maayanlab.cloudnih.gov Pre-clinical studies utilizing cancer cell lines and patient-derived xenografts have been instrumental in elucidating the functional consequences of these mutations.

A significant finding from these studies is that many cancer-associated EPHA3 mutations are loss-of-function. nih.govnih.gov These mutations can impair the receptor's kinase activity, disrupt its ability to bind with its ephrin ligands, or lead to decreased localization of the receptor on the cell surface. maayanlab.cloudnih.gov For instance, research on lung cancer has revealed that at least two somatic mutations in EPHA3 act as dominant inhibitors of the wild-type protein. nih.gov This suggests that functional EphA3 may possess tumor-suppressive properties that are abrogated by these genetic alterations. nih.govnih.gov

Furthermore, decreased EPHA3 gene copy numbers and expression levels have been observed in large cohorts of lung cancer patients, supporting the hypothesis that loss of EphA3 function contributes to tumorigenesis. nih.gov In some cases, the EPHA3 gene is deleted in a significant percentage of primary lung adenocarcinomas. nih.gov

In addition to mutations, copy number variations (CNVs) of the EPHA3 gene have been linked to various hematologic malignancies in pre-clinical settings. central-lab.orgcreative-biogene.com Studies have demonstrated a significant association between EPHA3 CNVs and acute lymphoblastic leukemia (ALL), acute myelogenous leukemia (AML), chronic lymphocytic leukemia (CLL), chronic myelogenous leukemia (CML), multiple myeloma (MM), and myelodysplastic syndrome (MDS). central-lab.orgcreative-biogene.com A positive correlation has also been observed between the gene dosage of EPHA3 and its relative mRNA expression levels in these malignancies. central-lab.org

In-silico analyses have predicted several single nucleotide polymorphisms (SNPs) in the EPHA3 gene to be deleterious, potentially impacting protein function and contributing to oncogenic events. researchgate.net These computational predictions provide a roadmap for future functional studies to validate the pathological significance of specific genetic variants. researchgate.net

Table 1: Summary of EPHA3 Genetic Variations in Pre-clinical Cancer Models

Cancer Type Genetic Variation Functional Consequence in Pre-clinical Models Reference
Lung Cancer Somatic mutations, decreased gene copy number Loss-of-function, dominant inhibition of wild-type EphA3, potential tumor suppressor role. nih.govnih.gov nih.govnih.gov
Colorectal Cancer Somatic mutations Impaired kinase activity or ligand binding. nih.gov nih.gov
Hepatocellular Carcinoma Somatic mutations Impaired kinase activity or ligand binding. nih.gov nih.gov
Melanoma Somatic mutations Impaired kinase activity or ligand binding. nih.gov nih.gov
Glioblastoma Somatic mutations, overexpression Impaired kinase activity or ligand binding in some cases; overexpression associated with maintaining an undifferentiated state. nih.govmaayanlab.cloudnih.gov nih.govmaayanlab.cloudnih.gov
Hematologic Malignancies (ALL, AML, CLL, CML, MM, MDS) Copy Number Variations (CNVs) Significant association with disease; positive correlation between gene dosage and mRNA levels. central-lab.orgcreative-biogene.com central-lab.orgcreative-biogene.com
Esophageal Squamous Cell Carcinoma Decreased expression Overexpression in cell lines inhibited cell migration and invasion. cancerindex.org cancerindex.org

Altered Signaling Pathways in Pre-clinical Models

The pathological effects of EphA3 dysregulation are mediated through the alteration of intracellular signaling pathways. In pre-clinical models, both overexpression and loss-of-function of EphA3 have been shown to impact key cellular processes like cell migration, proliferation, and survival.

Oncogenic Signaling:

In several cancer models, elevated EphA3 expression is associated with a more aggressive phenotype. In glioblastoma, for example, EphA3 is highly expressed in mesenchymal stromal cells of the tumor microvasculature and in self-renewing glioblastoma stem cells (GSCs). nih.gov Its activity in these cells helps maintain their undifferentiated and tumorigenic state, potentially through the mitogen-activated protein kinase (MAPK) signaling pathway. nih.govmaayanlab.cloud Knockdown of EPHA3 in glioblastoma models has been shown to significantly reduce tumorigenic potential. maayanlab.cloud

In breast cancer, EphA3 has been identified as a novel target of the Receptor for Advanced Glycation End-products (RAGE). nih.gov Upregulation of RAGE leads to increased EphA3 expression, which in turn facilitates a motile and invasive phenotype in breast cancer cells. nih.gov This EphA3-mediated signaling enhances the invasive potential of both cancer cells and cancer-associated fibroblasts (CAFs), highlighting its role in the tumor-stroma interaction. nih.gov

In the context of small cell lung cancer (SCLC), however, the role of EphA3 appears to be more complex. While some studies suggest its overexpression in certain cancers, in SCLC multidrug-resistant cells, EPHA3 gene expression is downregulated. nih.gov Upregulation of EphA3 in these cells was found to impair chemoresistance by inducing apoptosis through the PI3K/BMX/STAT3 signaling pathway, suggesting a tumor-suppressive role in this specific context. nih.govnih.gov

Tumor Suppressive Signaling and Its Disruption:

The frequent observation of loss-of-function mutations in EPHA3 across various cancers strongly suggests that intact EphA3 signaling can act as a tumor suppressor. nih.govnih.gov Activation of EphA3 by its ligand, ephrin-A5, can trigger downstream signaling that suppresses tumor growth. researchgate.net This tumor-suppressive function can be mediated by disrupting the tumor stromal microenvironment. researchgate.netaacrjournals.org For instance, activation of EphA3 on mesenchymal/stromal cells within the tumor can lead to cell contraction and apoptosis, thereby inhibiting tumor growth by disrupting the stromal and vascular architecture. aacrjournals.org

In a pre-leukemic mouse model (NUP98-HOXD13), overexpression of EphA3 was observed in pre-leukemic thymocytes. nih.gov While deletion of EphA3 did not prevent the abnormal accumulation of these cells, it did reduce the incidence of T-cell acute lymphoblastic leukemia (T-ALL). nih.gov This suggests that EphA3-mediated signaling is essential for a specific mechanism of leukemogenesis in this model, possibly by mediating interactions that block the normal development of other progenitor cells. nih.gov

Table 2: Altered Signaling Pathways Involving EphA3 in Pre-clinical Models

Cellular Context Signaling Pathway Pathological Outcome in Pre-clinical Models Reference
Glioblastoma Stem Cells Mitogen-activated protein kinase (MAPK) Sustains an undifferentiated and tumorigenic state. maayanlab.cloud maayanlab.cloud
Breast Cancer Cells RAGE-EphA3 axis Promotes a motile and invasive phenotype. nih.gov nih.gov
Small Cell Lung Cancer (multidrug-resistant) PI3K/BMX/STAT3 Downregulation of EphA3 contributes to chemoresistance; upregulation induces apoptosis. nih.govnih.gov nih.govnih.gov
Tumor Stromal Cells Ligand-activated EphA3 signaling Disruption of stromal and vascular architecture, inhibition of tumor growth. aacrjournals.org aacrjournals.org
Pre-leukemic Thymocytes (NHD13 model) EphA3-mediated cell interactions Contributes to the progression to T-cell acute lymphoblastic leukemia. nih.gov nih.gov

Advanced Methodologies and Experimental Approaches in Ephrin Type a Receptor 3 Epha3 Research

In Vitro Cellular and Biochemical Assays

In vitro assays are fundamental for controlled investigation of EphA3's molecular functions, including its interactions, signaling pathways, and cellular effects.

Recombinant Expression and Purification of EphA3 and its (356-367) Fragment/Peptide

The production of EphA3 and its fragments for research purposes is primarily achieved through recombinant protein expression. novusbio.com Host systems such as Escherichia coli, insect cells (using baculovirus), or mammalian cells (like HEK293) are commonly used to generate full-length or specific domains of the EphA3 protein. novusbio.compromega.com Fusion tags, including Glutathione S-transferase (GST) or polyhistidine (His-tag), are often incorporated to facilitate purification via affinity chromatography. promega.comfishersci.co.uk For smaller fragments like the EphA3 (356-367) peptide, chemical peptide synthesis is also a viable method. The purity and yield of the recombinant protein are critical for the reliability of subsequent functional assays. For example, yields of related intracellular domain fusion proteins can reach approximately 15 mg/L in E. coli. nih.gov

A variety of fusion tags can be employed to enhance the solubility and simplify the purification of recombinant proteins. nih.gov Elastin-like polypeptides (ELPs), for instance, serve as a purification tag that allows for a non-chromatographic method called Inverse Transition Cycling (ITC). nih.gov This technique leverages the ELP's property of undergoing a reversible phase transition in response to temperature changes, enabling the separation of the ELP-fusion protein from cellular contaminants. nih.gov

Table 1: Common Systems for Recombinant EphA3 Protein Expression

Host SystemCommon Fusion TagPurification MethodNotes
E. coliGST, His-tag, MBP, TrxAffinity ChromatographyHigh yield, cost-effective, but may lead to inclusion bodies. nih.gov
Insect Cells (e.g., Sf9)His-tag, GSTAffinity ChromatographyGood for complex proteins requiring post-translational modifications. promega.com
Mammalian Cells (e.g., HEK293)Fc, His-tagAffinity ChromatographyProvides human-like post-translational modifications. nih.govnih.gov
Wheat Germ (in vitro)GSTAffinity ChromatographyCell-free system, suitable for rapid expression. novusbio.com

Cell-Based Assays (e.g., Migration, Adhesion, Proliferation, Growth Cone Collapse)

To understand the functional consequences of EphA3 activation, a variety of cell-based assays are utilized. These assays are critical for observing the cellular behaviors regulated by EphA3 signaling.

Migration and Invasion Assays: Transwell assays are frequently used to assess the impact of EphA3 on cell migration and invasion. nj.govnih.gov Studies have shown that EphA3 can inhibit cell migration in certain cancer cells, a function that is dependent on its kinase activity. nj.govnih.gov Overexpression of EphA3 has been observed to decrease cell migration and invasion in esophageal squamous cell carcinoma cells. nih.gov Conversely, in some contexts, EphA3 signaling has been implicated in promoting cell motility. nih.gov

Adhesion Assays: The role of EphA3 in cell adhesion is often studied by measuring the ability of cells to adhere to extracellular matrix components like fibronectin or to stromal cells. nih.govunich.it Targeting EphA3 with siRNA or monoclonal antibodies has been shown to significantly inhibit the adhesion of multiple myeloma cells. nih.govunich.it

Proliferation Assays: While EphA3 is heavily involved in migration and adhesion, its direct effect on cell proliferation can vary. In multiple myeloma cells, for instance, targeting EphA3 did not significantly affect cell proliferation. nih.govunich.it

Growth Cone Collapse Assays: In the context of neurodevelopment, the growth cone collapse assay is a pivotal technique. researchgate.netnih.govspringernature.com This assay measures the repulsive guidance cues of molecules like ephrins, which, upon binding to EphA3 on neuronal growth cones, can induce cytoskeletal changes leading to the collapse of the growth cone and axon retraction. researchgate.netreactome.org This process is crucial for establishing correct neural wiring. researchgate.net The activation of RhoA GTPase is a key downstream event in EphA3-mediated growth cone collapse. researchgate.netreactome.org

Protein-Protein Interaction and Ligand Binding Assays (e.g., Co-IP, ELISA, SPR)

Elucidating the molecular interactions of EphA3 is key to understanding its function. Several techniques are employed to study these interactions.

Co-immunoprecipitation (Co-IP): This technique is widely used to identify proteins that interact with EphA3 within a cellular context. nih.gov By using an antibody to pull down EphA3, any associated proteins can be co-precipitated and subsequently identified by methods like Western blotting. nih.gov This has been instrumental in identifying downstream signaling partners of EphA3.

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a versatile plate-based assay used for quantifying protein interactions and can be adapted to measure ligand binding. nih.govnih.govyoutube.com For instance, an ELISA-based binding assay was used to determine the binding affinity of small molecule antagonists to the EphA2 receptor, a related family member. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free technique for real-time analysis of binding kinetics and affinity. It has been used to measure the interaction between the EphA3 ectodomain and its ligand, ephrin-A5, revealing a low nanomolar dissociation constant (KD), which indicates a high-affinity interaction. nih.gov

Table 2: Techniques for Studying EphA3 Interactions

TechniquePrincipleApplication in EphA3 Research
Co-immunoprecipitation (Co-IP)Antibody-based pulldown of a target protein and its binding partners. nih.govIdentification of intracellular signaling molecules that associate with EphA3 upon activation.
ELISAImmobilized antigen/antibody detection using an enzyme-conjugated antibody. youtube.comQuantifying EphA3 levels, measuring ligand binding, and screening for inhibitors. nih.govnih.gov
Surface Plasmon Resonance (SPR)Detection of mass changes on a sensor surface due to molecular binding.Characterizing the kinetics (on/off rates) and affinity (KD) of EphA3-ephrin interactions. nih.gov

Kinase Activity and Phosphorylation Assays

As a receptor tyrosine kinase, the enzymatic activity of EphA3 is central to its function. Assays that measure its kinase activity and phosphorylation status are therefore essential.

In Vitro Kinase Assays: These assays directly measure the ability of purified EphA3 to phosphorylate a substrate. nih.govnih.gov Often, a generic substrate like acid-denatured enolase or a specific peptide substrate is used in the presence of radiolabeled ATP ([γ-³²P]-ATP). nih.gov The incorporation of the radiolabel into the substrate is then quantified to determine kinase activity. nih.gov These assays have been crucial in demonstrating that specific mutations in the kinase domain can abolish EphA3's enzymatic function. nih.govnih.gov

Phosphorylation Assays: To assess EphA3 activation in a cellular context, researchers often examine its autophosphorylation status. This can be done by immunoprecipitating EphA3 from cell lysates and then performing a Western blot using anti-phosphotyrosine antibodies. nih.gov The level of tyrosine phosphorylation is a hallmark of Eph receptor activation. nih.gov Furthermore, multiplex assay kits are available to simultaneously measure both the phosphorylated and total levels of a receptor like EphA3 in cell lysates. revvity.com

In Vivo Animal Models (e.g., Genetically Engineered Models, Xenograft Models)

To investigate the physiological and pathological roles of EphA3 in a whole organism, various animal models are employed.

Genetically Engineered Models: Mice with targeted mutations in the EphA3 gene (knockout mice) have been developed to study its role in development and disease. These models have been instrumental in understanding EphA3's function in processes like axon guidance.

Xenograft Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice (such as NOD/SCID mice), are widely used in cancer research. nih.govunich.it These models have been critical in evaluating the in vivo efficacy of therapeutic strategies targeting EphA3. For example, treatment with an anti-EphA3 monoclonal antibody has been shown to significantly inhibit tumor growth and angiogenesis in multiple myeloma xenograft models. nih.govunich.it Similarly, zebrafish xenograft models have been used to study the dissemination potential of breast cancer cells overexpressing EphA3. nih.govnih.gov

Structural Biology Techniques (e.g., X-ray Crystallography, Cryo-Electron Microscopy, Nuclear Magnetic Resonance)

Determining the three-dimensional structure of EphA3 provides atomic-level insights into its function and interactions, guiding the rational design of therapeutics. creative-biostructure.com

X-ray Crystallography: This has been the dominant technique for determining high-resolution structures of proteins. peakproteins.comkbdna.com It requires the protein to be crystallized, after which it is exposed to X-rays. The resulting diffraction pattern is used to calculate the electron density and build an atomic model. kbdna.com The crystal structure of the ligand-binding domain of human EphA3 in complex with its ligand ephrin-A5 has been solved, revealing a distinct tilted binding orientation of the ligand. nih.govplos.org This structural information helps to explain the high binding affinity and provides a basis for understanding signaling specificity. nih.gov

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structure of large, complex, or flexible macromolecules that are difficult to crystallize. nih.govlongdom.org The sample is rapidly frozen in vitreous ice, and thousands of 2D images of individual particles are averaged to reconstruct a 3D model. peakproteins.comkbdna.com This method is increasingly being used to visualize large protein complexes in their near-native state. longdom.org

Table 3: Comparison of Major Structural Biology Techniques

TechniqueSample StateResolutionKey Advantage for EphA3 Research
X-ray CrystallographyCrystalAtomicProvides high-resolution details of ligand-binding interfaces. nih.govkbdna.com
Cryo-Electron Microscopy (Cryo-EM)Vitreous Ice (Solution)Near-atomic to lowerCan determine the structure of large, multi-protein EphA3 signaling complexes. nih.govlongdom.org
Nuclear Magnetic Resonance (NMR)SolutionAtomicReveals information about the dynamics and flexible regions of EphA3 domains. creative-biostructure.comlongdom.org

High-Throughput 'Omics' Approaches (e.g., Proteomics for PTMs and Interactome, RNA Sequencing, Single-Cell Technologies)

High-throughput 'omics' technologies have revolutionized EphA3 research by enabling the large-scale analysis of its molecular landscape. These approaches provide comprehensive datasets on the expression, modification, and interaction of EphA3.

Proteomics for Post-Translational Modifications (PTMs) and Interactome:

Proteomics, particularly mass spectrometry (MS), is a cornerstone for characterizing EphA3 at the protein level. nih.govresearchgate.net Analysis of PTMs is critical as these modifications regulate protein function, localization, and stability. nih.govcreative-proteomics.com For EphA3, key PTMs include phosphorylation and glycosylation. uniprot.org Activation of the EphA3 kinase domain involves the autophosphorylation of tyrosine residues (Y596 and Y602) in its juxtamembrane region. atlasgeneticsoncology.org MS-based methods, often involving enrichment strategies for modified peptides, are essential for identifying these specific phosphorylation sites and quantifying their abundance under different cellular conditions. researchgate.netyoutube.com However, analyzing PTMs by mass spectrometry can be challenging due to the low abundance of modified peptides and the potential instability of the modification during analysis. nih.gov Advanced fragmentation techniques like Electron Activated Dissociation (EAD) are being developed to better preserve labile modifications and improve site localization. nih.gov

Mapping the EphA3 interactome—the complete set of its protein-protein interactions—is vital for elucidating its signaling pathways. Techniques such as co-immunoprecipitation followed by mass spectrometry (IP-MS) and yeast two-hybrid screens are used to identify binding partners. These studies have revealed that EphA3 interacts with ephrin-A ligands, primarily ephrin-A5, to form signaling complexes. atlasgeneticsoncology.orgnih.gov It also engages in interactions with intracellular adaptor proteins like CrkII and NCK1, which mediate downstream signaling to the cytoskeleton. atlasgeneticsoncology.orggenecards.org

Table 1: Key Post-Translational Modifications of Human EphA3

Modification TypeResidueDescriptionMethod of Detection
Phosphorylation Y596, Y602Autophosphorylation sites in the juxtamembrane region, crucial for kinase activity regulation. atlasgeneticsoncology.orgMass Spectrometry nih.gov
Phosphorylation MultipleAdditional phosphorylation sites identified in large-scale phosphoproteomic studies. uniprot.orgMass Spectrometry nih.gov
Glycosylation N-linkedGlycosylation sites present in the extracellular domain. uniprot.orgMass Spectrometry nih.gov

RNA Sequencing (RNA-Seq):

RNA sequencing has been instrumental in quantifying EphA3 gene expression across various tissues and disease states. For instance, RNA-seq studies have shown that EphA3 is frequently overexpressed in certain cancers, such as the mesenchymal subtype of glioblastoma. membranereceptors.commaayanlab.cloud In breast cancer research, RNA-seq revealed that EphA3 is one of the most upregulated genes in cells overexpressing the Receptor for Advanced Glycation End-products (RAGE), linking it to cancer cell motility. nih.gov Furthermore, analysis of RNA-seq data from human fetal tissues has provided insights into the tissue-specific expression of EphA3 during development. nih.gov The technology also allows for the identification of different transcript variants, such as an isoform of EphA3 that lacks a transmembrane domain and may function as a secreted protein. nih.govnih.gov

Single-Cell Technologies:

The advent of single-cell technologies, especially single-cell RNA sequencing (scRNA-seq), has enabled the investigation of EphA3 expression with unprecedented resolution. This approach allows researchers to dissect cellular heterogeneity within tissues and tumors. jensenlab.org For example, scRNA-seq can identify specific cell populations within a tumor microenvironment that express EphA3, such as cancer stem cells or vascular cells. jensenlab.orgnih.gov Studies on glioblastoma organoids (GBOs), which recapitulate the cellular diversity of tumors, have used immunofluorescence and other techniques to show heterogeneous EphA3 expression, demonstrating the utility of single-cell level analysis in understanding its role in cancer. nih.gov

Computational and Bioinformatics Tools for Sequence, Structural, and Network Analysis

Computational and bioinformatics tools are indispensable for interpreting the vast datasets generated by 'omics' studies and for predicting the functional consequences of molecular variations in EphA3.

Sequence Analysis:

Bioinformatics tools are routinely used to analyze the EPHA3 gene and its protein sequence. Databases like the NCBI's dbSNP are used to retrieve information on single nucleotide polymorphisms (SNPs), including non-synonymous SNPs (nsSNPs) that can alter protein function. researchgate.net In-silico tools such as SIFT and PolyPhen can then predict the potential impact of these nsSNPs on EphA3's structure and function. researchgate.net Phylogenetic analysis, using tools like ClustalW, helps to understand the evolutionary relationships of EphA3 with other Eph receptors by comparing the sequences of their ligand-binding and kinase domains. researchgate.net Analysis of transcript data from databases like Ensembl and NCBI Gene reveals alternatively spliced isoforms of EphA3. nih.govnih.gov

Structural Analysis:

The three-dimensional structure of EphA3 provides critical insights into its mechanism of action. The crystal structure of the EphA3 ligand-binding domain in complex with its preferred ligand, ephrin-A5, has been determined, revealing a distinct tilted binding orientation that contributes to its high affinity. nih.gov Computational modeling and molecular dynamics simulations are used to visualize and analyze these structures, which are available in the Protein Data Bank (PDB). wikipedia.org These computational approaches can predict how mutations, such as those found in cancers, might affect receptor stability, ligand binding, or receptor clustering. nih.govresearchgate.net For example, computational modeling has been used to understand how specific inhibitors interact with the kinase domains of other Eph receptors, an approach that is applicable to EphA3 for drug discovery purposes. pnas.org

Table 2: Bioinformatics Resources and Tools for EphA3 Research

Analysis TypeTool/ResourceApplication for EphA3Reference
Sequence Analysis NCBI dbSNP, SIFT, PolyPhenIdentification and functional prediction of EPHA3 genetic variants (SNPs). researchgate.net
Sequence Analysis ClustalW, BioAspAlignment of EphA3 protein sequences for phylogenetic analysis. researchgate.net
Structural Analysis Protein Data Bank (PDB)Repository for 3D structural data of EphA3 and its complexes. wikipedia.org
Structural Analysis Molecular Modeling SoftwareSimulation of EphA3 structure to predict the impact of mutations or drug binding. researchgate.netpnas.org
Network Analysis STRING, GeneCardsVisualization of EphA3 protein-protein interaction networks and functional partners. genecards.orgresearchgate.net
Pathway Analysis Reactome, KEGGIdentification of biological pathways where EphA3 is involved, such as axon guidance and cancer signaling. uniprot.orgnih.gov

Network Analysis:

Network analysis integrates data on protein-protein interactions, gene expression, and functional annotations to place EphA3 within the broader context of cellular signaling pathways. Databases such as STRING, GeneCards, and UniProt provide comprehensive information on known and predicted interactions of EphA3. uniprot.orggenecards.orgresearchgate.net These interactions can be visualized as networks, revealing that EphA3 is a hub connected to pathways involved in cell migration, adhesion, and axon guidance. genecards.orgresearchgate.net Pathway analysis tools like KEGG and Reactome use this interaction data to map EphA3 to specific signaling cascades, such as ERK signaling and pathways implicated in cancer. genecards.orgnih.gov This systems-level view is crucial for understanding how dysregulation of EphA3 contributes to disease.

Future Directions and Emerging Research Avenues for Ephrin Type a Receptor 3 356 367

Elucidating the Precise Role of the (356-367) Region in EphA3 Conformation and Activity

Advanced structural biology techniques, such as cryo-electron microscopy and nuclear magnetic resonance spectroscopy, could provide high-resolution insights into how this specific peptide segment interacts with other domains of the receptor, both in its inactive and active states. Site-directed mutagenesis of key residues within the 356-367 region, followed by functional assays, will be crucial to pinpoint which amino acids are critical for maintaining the receptor's conformational integrity and modulating its kinase activity. nj.govnih.gov Understanding this relationship is fundamental to deciphering its role in downstream signaling.

Integration of Multi-Omics Data for Systems-Level Understanding of EphA3 Signaling

To gain a comprehensive understanding of EphA3 signaling, future research must move beyond single-gene or single-pathway analyses and embrace a systems-level approach through the integration of multi-omics data. nih.gov This involves combining genomics, transcriptomics, proteomics, and phosphoproteomics to build a holistic picture of the cellular response to EphA3 activation. By analyzing how perturbations in the 356-367 region affect the entire cellular landscape, researchers can identify novel downstream effectors and signaling networks.

For instance, phosphoproteomics can reveal changes in the phosphorylation status of numerous proteins following EphA3 activation, providing a snapshot of the activated signaling cascades. nih.gov When combined with transcriptomic data, this can link signaling events to changes in gene expression. This integrated approach will be instrumental in constructing comprehensive signaling maps and identifying key nodes that are dependent on the integrity of the 356-367 region. Such a systems-level view is essential for predicting the broader biological consequences of targeting this specific receptor domain.

Development of Advanced Pre-clinical Research Models for Disease Modulation

To translate fundamental discoveries about the EphA3 (356-367) region into clinical applications, the development of sophisticated pre-clinical research models is paramount. These models should accurately recapitulate the complexities of human diseases where EphA3 is implicated, such as cancer and neurodevelopmental disorders. nih.govmdpi.com Genetically engineered mouse models with specific mutations or deletions in the 356-367 region would be invaluable for studying the in vivo consequences of altering this domain. mdpi.comnih.gov

Furthermore, the use of patient-derived xenografts (PDXs) and organoid models that retain the genetic and phenotypic heterogeneity of human tumors will be crucial for evaluating the efficacy of therapies targeting this region. researchgate.net These advanced models will allow for a more accurate assessment of how modulating the 356-367 region can impact tumor growth, metastasis, and response to treatment in a setting that more closely mimics the human condition. nih.govbioworld.com

Investigation of Therapeutic Strategies (e.g., peptide mimetics, antibodies, small molecule inhibitors) in Pre-clinical Settings

Building on a deeper understanding of the 356-367 region's function, the final frontier is the development and pre-clinical testing of novel therapeutic strategies. The unique conformation or accessibility of this region could make it an attractive target for various therapeutic modalities.

Therapeutic StrategyDescriptionPotential Advantages
Peptide Mimetics Short peptides designed to mimic the structure of the 356-367 region or a binding partner.High specificity and potential to either block or stimulate receptor function.
Monoclonal Antibodies Antibodies specifically engineered to bind to the 356-367 epitope.Can be used for targeted drug delivery (antibody-drug conjugates) or to directly modulate receptor activity. nih.gov
Small Molecule Inhibitors Small molecules designed to bind to a pocket created by or influenced by the 356-367 region.Potential for oral bioavailability and ability to cross the blood-brain barrier.

Pre-clinical evaluation of these strategies in the advanced models described above will be essential to determine their efficacy and potential for clinical translation. nih.gov For example, chimeric antigen receptor (CAR) T-cell therapies targeting EphA3 have already shown promise in pre-clinical models of glioblastoma. nih.govresearchgate.net Future iterations of such therapies could be refined based on a more detailed knowledge of the 356-367 region to enhance specificity and efficacy.

Q & A

What experimental methodologies are optimal for detecting Ephrin type-A receptor 3 (EPHA3) in biological samples?

Answer: EPHA3 detection requires assays with high specificity due to its structural homology with other Eph receptors. Key methods include:

  • CLIA (Chemiluminescent Immunoassay): Detects EPHA3 in serum, plasma, and tissue homogenates with a sensitivity range of 39–2500 pg/mL. Use validated antibodies (e.g., sandwich CLIA) to minimize cross-reactivity .
  • Western Blot: Employ monoclonal antibodies (e.g., ab273118) for clear identification at ~130 kDa. Include knockout controls (e.g., HeLa EPHA2/EPHA3 knockout lines) to confirm specificity .
  • Immunohistochemistry: Optimize tissue fixation to preserve epitopes in the 356-367 region, which is critical for ligand-binding studies .

Table 1: Method Comparison

MethodSensitivitySample TypeKey Validation Step
CLIA39 pg/mLSerum, plasmaSpike-and-recovery assays
Western Blot1–10 µg/mLCell lysatesKnockout cell line validation
IHCN/AFixed tissuesEpitope retrieval optimization

How does EPHA3’s ligand-binding promiscuity impact experimental design in receptor activation studies?

Answer: EPHA3 binds multiple ephrin-A ligands but shows preferential affinity for EFNA5 . To isolate ligand-specific effects:

  • Ligand Competition Assays: Titrate EFNA5 against other ephrin-A ligands (e.g., EFNA3, EFNA4) in cell adhesion assays.
  • Bidirectional Signaling Analysis: Use ligand-coated beads to differentiate forward (receptor) and reverse (ligand) signaling. Monitor cytoskeletal changes via live-cell imaging .

What are the challenges in distinguishing EPHA3’s role in cell migration from other Eph receptors?

Answer: Eph receptors share overlapping roles in migration. To isolate EPHA3:

  • CRISPR-Cas9 Knockout Models: Compare wild-type and EPHA3−/− cells in scratch assays.
  • Dominant-Negative Constructs: Express EPHA3 mutants lacking the kinase domain (e.g., Lys567Ala) to block downstream signaling .
  • Single-Cell RNA Sequencing: Identify EPHA3-specific transcriptional targets (e.g., Rho GTPases) in migrating neural crest cells .

How can researchers resolve contradictions in EPHA3’s reported roles in cancer progression?

Answer: EPHA3 exhibits context-dependent roles (pro- vs. anti-tumorigenic). Address this by:

  • Tissue-Specific Analysis: Compare EPHA3 expression in glioblastoma (upregulated) vs. colorectal cancer (downregulated) using TCGA datasets.
  • Co-Receptor Profiling: Investigate interactions with EGFR or MET, which modulate EPHA3 signaling outcomes .

What in-silico tools are recommended for predicting functional SNPs in the EPHA3 356-367 region?

Answer: Use a combination of:

  • PolyPhen-2 & SIFT: Predict deleterious non-synonymous SNPs (nsSNPs) affecting the tyrosine kinase domain.
  • Molecular Dynamics Simulations: Assess structural impacts of SNPs (e.g., Gly362Arg) on ligand-binding affinity .

Table 2: SNP Analysis Pipeline

StepTool/ResourceOutput Metric
SNP IdentificationdbSNP, ClinVarPathogenicity classification
Functional PredictionPROVEAN, PhD-SNPDeleteriousness score
Structural AnalysisSWISS-MODEL3D conformational changes

What controls are essential for validating EPHA3 knockdown in in vitro models?

Answer:

  • Rescue Experiments: Re-express wild-type EPHA3 post-knockdown to confirm phenotype reversibility.
  • Off-Target Checks: Use RNA-seq to verify siRNA specificity.
  • Functional Endpoints: Quantify cell-cell adhesion (e.g., aggregation assays) and migration (transwell) .

How does EPHA3’s heterotetramer formation influence signal transduction studies?

Answer: EPHA3 requires dimerization for activation. Experimental considerations:

  • Crosslinking Agents: Use BS³ (bis[sulfosuccinimidyl] suberate) to stabilize receptor-ligand complexes.
  • FRET-Based Sensors: Monitor real-time dimerization in live cells using EPHA3 fused to CFP/YFP .

What are the implications of EPHA3’s bidirectional signaling in neuronal development?

Answer: EPHA3 forward signaling regulates axon guidance, while reverse signaling (via ephrin-A5) modulates synaptic plasticity. Key approaches:

  • Conditional Knockout Models: Delete EPHA3 in specific neuronal subtypes (e.g., cortical neurons) using Cre-loxP.
  • Electrophysiology: Measure synaptic strength in EPHA3−/− vs. wild-type hippocampal slices .

How can researchers address low EPHA3 expression levels in primary cell cultures?

Answer:

  • Stimulation Protocols: Pre-treat cells with PMA (phorbol ester) to upregulate EPHA3 via PKC pathways.
  • mRNA Stabilization: Use cycloheximide to inhibit protein degradation during ligand stimulation .

What emerging techniques are advancing EPHA3 research in disease models?

Answer:

  • Spatial Transcriptomics: Map EPHA3 expression in tumor microenvironments (e.g., glioblastoma margins).
  • Nanobody-Based Imaging: Develop camelid-derived nanobodies for in vivo EPHA3 tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.